

6-fluoro-1H-indazol-7-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-fluoro-1H-indazol-7-ol

Cat. No.: B15230183

Get Quote

In-Depth Technical Guide: 6-fluoro-1H-indazol-7ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers for **6-fluoro-1H-indazol-7-ol**. Due to the limited availability of public data for this specific compound, this guide also details a relevant experimental protocol for the synthesis of a structurally related compound, 6-fluoro-1H-indazol-3-ol, and proposes a potential synthetic pathway for **6-fluoro-1H-indazol-7-ol** based on established chemical principles.

Core Compound Identifiers

While a comprehensive public database entry for **6-fluoro-1H-indazol-7-ol** is not readily available, the following identifiers have been confirmed.

Identifier	Value
CAS Number	1638763-66-2
Molecular Formula	C7H5FN2O
IUPAC Name	6-fluoro-1H-indazol-7-ol



A complete set of identifiers including InChI key and canonical SMILES is not readily available in public databases based on current information.

Experimental Protocols

A detailed experimental protocol for the direct synthesis of **6-fluoro-1H-indazol-7-ol** is not publicly documented. However, a protocol for the synthesis of the related isomer, 6-fluoro-1H-indazol-3-ol, is available and provides valuable insight into the synthesis of fluorinated indazolones.

Synthesis of 6-fluoro-1H-indazol-3-ol

This protocol describes the synthesis of 6-fluoro-1H-indazol-3-ol starting from 2-amino-4-fluorobenzoic acid.

Step 1: Diazotization of 2-amino-4-fluorobenzoic acid

- Suspend 25 g (161.2 mmol) of 2-amino-4-fluorobenzoic acid in 250 ml of deionized water and 39 ml of concentrated hydrochloric acid.
- Cool the suspension in an ice bath.
- Slowly add a 30 ml aqueous solution of sodium nitrite (11.2 g, 161.2 mmol) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

Step 2: Sulfonation and Cyclization

- To the diazotized solution, add a 250 ml aqueous solution of sodium sulfite (69 g, 400 mmol).
- Continue stirring the reaction for 2 hours.
- Following the reaction, add 30 ml of concentrated hydrochloric acid and allow the mixture to stand overnight.
- The next day, heat the reaction mixture to reflux and maintain for 9 hours.



Step 3: Isolation and Purification

- Cool the reaction mixture to room temperature.
- Adjust the pH of the solution to 5.5 using a sodium bicarbonate solution, which will cause the product to precipitate.
- Collect the precipitate by filtration.
- Wash the collected solid with deionized water and dry to obtain 6-fluoro-1H-indazol-3-ol.

The reported yield for this procedure is 19.8 g (81%), with the product identity confirmed by mass spectrometry ([M+H]+: 152.94).

Proposed Synthetic Pathway for 6-fluoro-1H-indazol-7-ol

Based on general methods for the synthesis of substituted indazoles, a potential route to **6-fluoro-1H-indazol-7-ol** could involve the cyclization of a suitably substituted hydrazine derivative. A plausible starting material would be 2,3-difluoro-6-methoxybenzaldehyde. The methoxy group can serve as a protecting group for the hydroxyl functionality and can be cleaved in a subsequent step.

Step 1: Condensation with Hydrazine

Reacting 2,3-difluoro-6-methoxybenzaldehyde with hydrazine hydrate would likely lead to the formation of the corresponding hydrazone.

Step 2: Cyclization

Heating the resulting hydrazone, potentially in the presence of a catalyst, would be expected to induce intramolecular cyclization to form 6-fluoro-7-methoxy-1H-indazole.

Step 3: Demethylation

Cleavage of the methyl ether at the 7-position would yield the final product, **6-fluoro-1H-indazol-7-ol**. This can often be achieved using reagents such as boron tribromide (BBr3) or

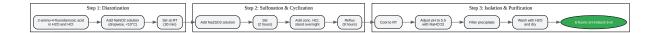


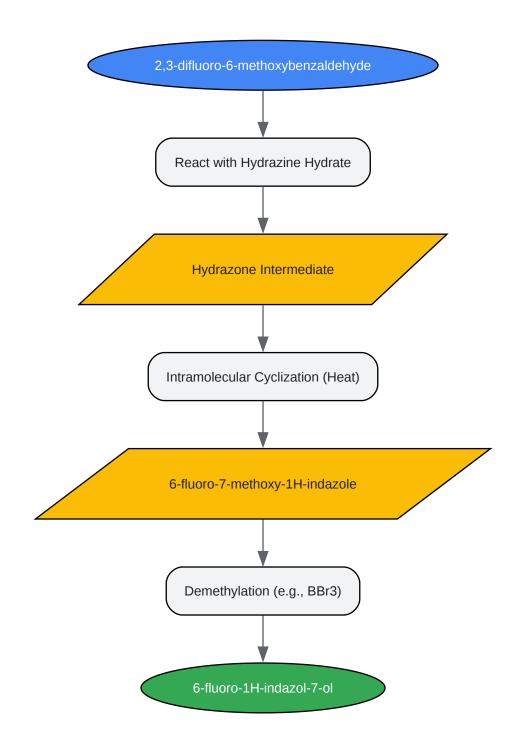
hydrobromic acid (HBr).

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 6-fluoro-1H-indazol-3-ol and the proposed logical workflow for the synthesis of 6-fluoro-1H-indazol-7-ol.







Click to download full resolution via product page



 To cite this document: BenchChem. [6-fluoro-1H-indazol-7-ol CAS number and identifiers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15230183#6-fluoro-1h-indazol-7-ol-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com